![molecular formula C19H21N5O B2739458 N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-89-1](/img/structure/B2739458.png)
N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
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Description
N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as DMTTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine and biochemistry.
Scientific Research Applications
Molecular Docking and Bioassay Studies
A study focused on the synthesis and crystal structure of a tetrazole compound, similar in structure to the one of interest, revealed its potential as a cyclooxygenase-2 inhibitor. Molecular docking studies compared it with the drug celecoxib, suggesting potential therapeutic applications in inflammation and pain management B. Al-Hourani et al., 2016.
Antidepressant Potential
Research into pyrazole-propanamine derivatives identified compounds with potential antidepressant effects, indicating a narrow structure-activity relationship for therapeutic efficacy. These findings suggest the relevance of structural analogs in developing new antidepressants D. M. Bailey et al., 1985.
Muscle Relaxant and Anticonvulsant Activities
Isoxazole derivatives have been evaluated for muscle relaxant and anticonvulsant activities, highlighting the medicinal chemistry applications of tetrazole analogs in treating neurological disorders T. Tatee et al., 1986.
Cell Growth Assays
A tetrazolium/formazan assay for cell growth in culture utilizes a tetrazolium analog, demonstrating the utility of tetrazole compounds in biological assays and potential for evaluating cell viability in various research contexts A. H. Cory et al., 1991.
Photosensitizer for Photodynamic Therapy
A zinc phthalocyanine substituted with tetrazole groups showed high singlet oxygen quantum yield, indicating its potential as a photosensitizer in photodynamic therapy for cancer treatment. This research underscores the significance of tetrazole derivatives in developing therapeutic agents M. Pişkin et al., 2020.
Synthesis and Anticonvulsant Studies
The synthesis of N-Benzyl-3-[(Chlorophenyl) Amino] propanamides demonstrated significant anticonvulsant activity, further emphasizing the potential of tetrazole derivatives in the design of new antiepileptic drugs A. Idris et al., 2011.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-12-5-4-6-15(9-12)11-16(18-21-23-24-22-18)19(25)20-17-10-13(2)7-8-14(17)3/h4-10,16H,11H2,1-3H3,(H,20,25)(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFUSZBHMXCHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C2=NNN=N2)C(=O)NC3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide |
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